![molecular formula C24H22N6O2 B14682014 1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27704-03-6](/img/structure/B14682014.png)
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a phthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the amine and aldehyde groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base linkages back to the corresponding amines and alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is being explored for its use in drug development.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The Schiff base linkages in the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cellular signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis(methylphenyl)-1,4-benzenediamine: This compound has a similar structure but lacks the methoxy groups and phthalazine core.
N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine: This compound also contains methoxyphenyl groups but has a different core structure.
Uniqueness
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, as it can exhibit different reactivity and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
27704-03-6 |
|---|---|
Molekularformel |
C24H22N6O2 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C24H22N6O2/c1-31-19-9-5-7-17(13-19)15-25-27-23-21-11-3-4-12-22(21)24(30-29-23)28-26-16-18-8-6-10-20(14-18)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
GVQNNORKOGKFBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


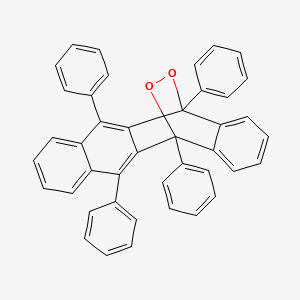
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
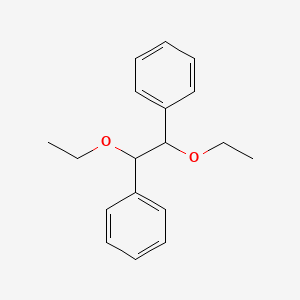
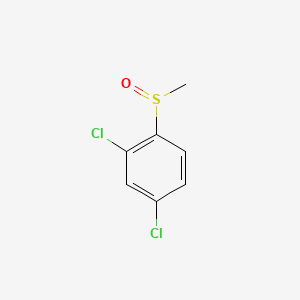

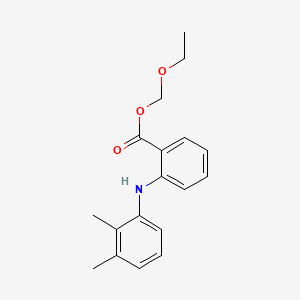
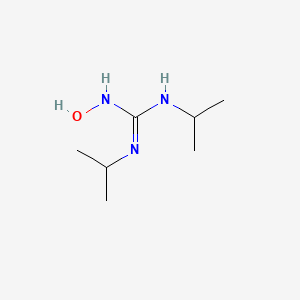

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
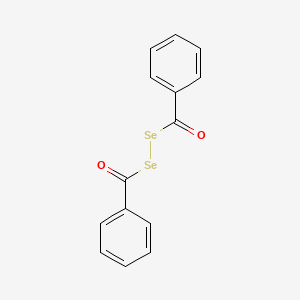
phosphanium bromide](/img/structure/B14681996.png)

![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)

